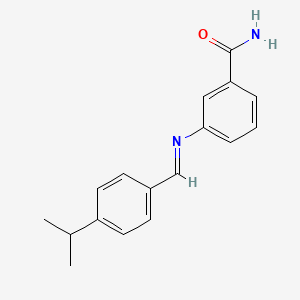
Benzamide, 3-(4-isopropylbenzylidenamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-(4-isopropylbenzylidenamino)- is a derivative of benzamide, a class of compounds known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry. This specific compound features a benzamide core with a 3-(4-isopropylbenzylidenamino) substituent, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 3-(4-isopropylbenzylidenamino)-, the process can be carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method described above offers a greener alternative that can be scaled up for industrial applications, providing a more sustainable approach to production .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-(4-isopropylbenzylidenamino)- undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Benzamide, 3-(4-isopropylbenzylidenamino)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antioxidant properties.
Industry: It finds applications in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, 3-(4-isopropylbenzylidenamino)- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Amisulpride: A substituted benzamide used as an antipsychotic.
Ethenzamide: An analgesic benzamide derivative.
Uniqueness
Compared to other benzamides, it may offer enhanced bioactivity or different reactivity profiles, making it valuable for specialized research and industrial applications .
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
3-[(4-propan-2-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H18N2O/c1-12(2)14-8-6-13(7-9-14)11-19-16-5-3-4-15(10-16)17(18)20/h3-12H,1-2H3,(H2,18,20) |
InChI Key |
DRVZRJXJVWLWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



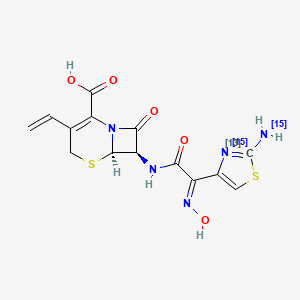

![2-methyl-N-[(E)-(5-methylfuran-2-yl)methylidene]-5-nitroaniline](/img/structure/B14809346.png)
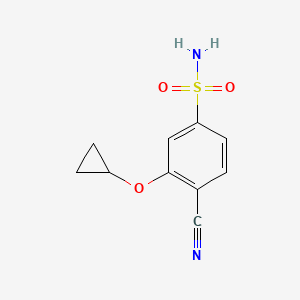

![propyl 4-{[(E)-(4-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14809386.png)
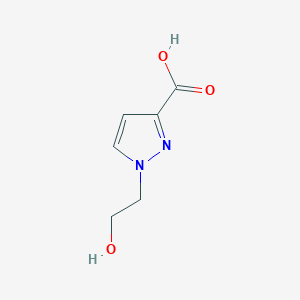
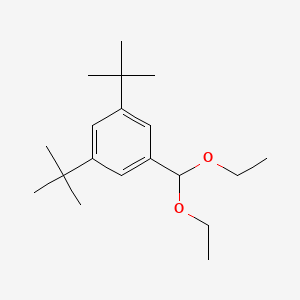

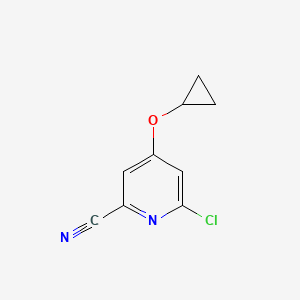
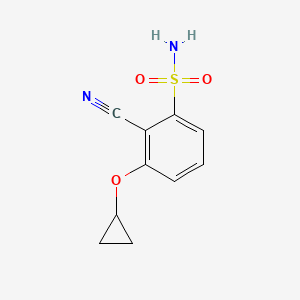
![2-(4-bromo-2-chlorophenoxy)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B14809415.png)
![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B14809424.png)
